molecular formula C12H20O6 B1605222 Triethyl propane-1,1,2-tricarboxylate CAS No. 6945-45-5

Triethyl propane-1,1,2-tricarboxylate

Cat. No.: B1605222
CAS No.: 6945-45-5
M. Wt: 260.28 g/mol
InChI Key: JYMRIBGHCMHLSA-UHFFFAOYSA-N
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Description

Triethyl propane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester derived from propane-1,1,2-tricarboxylic acid. This compound is known for its applications as a plasticizer, particularly in the production of polylactic acid (PLA) plastics .

Preparation Methods

Triethyl propane-1,1,2-tricarboxylate can be synthesized through the esterification of propane-1,1,2-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Chemical Reactions Analysis

Triethyl propane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Esterification: The formation of this compound itself is an esterification reaction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propane-1,1,2-tricarboxylic acid and ethanol.

    Oxidation and Reduction:

Scientific Research Applications

Triethyl propane-1,1,2-tricarboxylate is primarily used as a plasticizer in the production of polylactic acid (PLA) plastics. PLA is a biodegradable polymer derived from renewable resources, making it an environmentally friendly alternative to traditional plastics. The addition of this compound improves the flexibility and durability of PLA, enhancing its mechanical properties .

Mechanism of Action

As a plasticizer, triethyl propane-1,1,2-tricarboxylate works by embedding itself between the polymer chains of PLA, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in a more flexible and less brittle material. The compound does not have a specific molecular target or pathway, as its primary function is to modify the physical properties of the polymer .

Comparison with Similar Compounds

Triethyl propane-1,1,2-tricarboxylate can be compared to other plasticizers, such as:

This compound is unique due to its specific ester structure, which provides a balance of flexibility and durability in PLA applications.

Properties

IUPAC Name

triethyl propane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRIBGHCMHLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287451
Record name Triethyl propane-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-45-5
Record name NSC51137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl propane-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of anhydrous ethanol (500 mL) was added sodium (9 g, 0.39 mol) in pieces. After all the sodium dissolved, diethyl malonate (50 g, 0.31 mol) was added dropwise at 0° C., and the mixture was stirred at 0° C. for another 30 minutes, followed by the addition of (±)-ethyl 2-bromopropanoate (56.5 g, 0.31 mol) dropwise. The mixture was warmed to room temperature for 1 hour and then heated at reflux for 12 hours. After cooling to room temperature, most of solvents were removed, and the residue was diluted with ethyl acetate. The organic phase was washed by brine, dried over anhydrous sodium sulfate and evaporated to afford the product (±)-triethyl propane-1,1,2-tricarboxylate (67.8 g, yield 83.4%), which was used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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